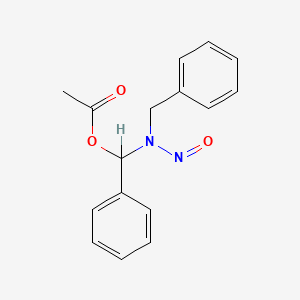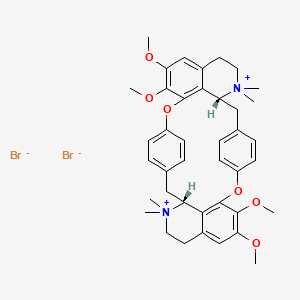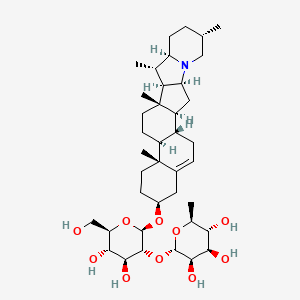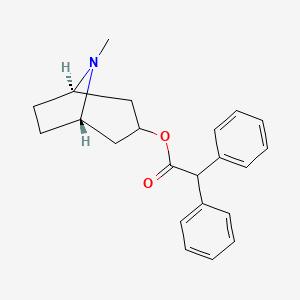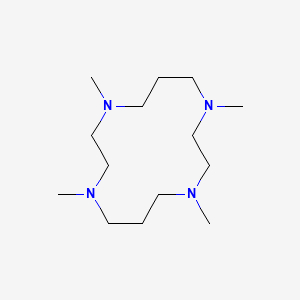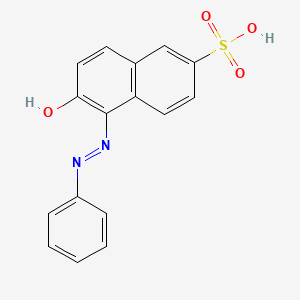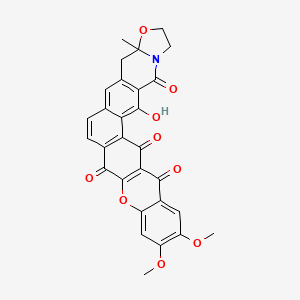
セルビノマイシンA2
概要
説明
Cervinomycin A2 is a new and promising antibiotic discovered in the early 2000s. It is a member of the polyketide synthase family of antibiotics, which are produced by a variety of microorganisms. Cervinomycin A2 has been studied for its potential to treat bacterial infections, and its unique mechanism of action makes it an attractive target for further research.
科学的研究の応用
嫌気性菌に対する抗菌活性
セルビノマイシンA2は、嫌気性菌に対して強力な阻害活性を示す強力な抗生物質として特定されています。 これには、クロストリジウム・パーフリンジェンス、ペプトコッカス・プレヴォティー、バクテロイデス・フラジリスなどの病原菌が含まれます 。これらの特定の細菌を標的とする能力により、this compoundは嫌気性菌が主な原因となる感染症の治療に役立ちます。
抗マイコプラズマ特性
抗マイコプラズマ抗生物質のスクリーニング中に、this compoundは有望な結果を示しました。 マイコプラズマ感染症は、多くの標準的な抗生物質に対する耐性があるため、治療が困難な場合があります。this compoundのこの分野における有効性は、これらの厄介な感染症に対する新しい治療法につながる可能性があります .
がん治療の可能性
This compoundは、その誘導体であるセルビノマイシンA1とともに、ナノモル濃度でさまざまながん細胞に対して有意な抗腫瘍効果を示しました 。これは、特にこのような低濃度でがん細胞に影響を与える能力があるため、新しい抗がん剤の開発に使用できることを示唆しています。
薬剤耐性対策における役割
1980年代以降、既知の化合物の再分離により、新たな天然物の発見が阻害され、薬剤耐性の出現が拡大しました。 This compoundは、そのユニークな構造的薬理フォアによって、耐性菌株に対して有意な生物活性を持つ可能性のある「古い化合物」に対する関心を再び高めています .
生合成研究
This compoundの生合成は、その複雑な構造のために大きな関心を集めています。 生合成経路を理解することは、this compoundの生産だけでなく、潜在的に強化された特性を持つアナログの生成にも役立ちます .
土壌生態学と微生物学
This compoundは、土壌分離株であるストレプトミセス・セルビナスによって産生されます。this compoundの生産を研究することで、土壌生態学と放線菌が生物活性化合物を生産する役割についての洞察を得ることができます。 これは、微生物間の相互作用と新しい抗生物質の発見に関する理解を深めることができます .
薬理学的研究
This compoundの物理化学的特性は、薬理学的研究において注目されています。 生物膜との相互作用、体内での分布、および作用機序は、臨床的に有用な薬剤として開発するために不可欠です .
生産生物の分類
This compoundを生産する生物であるストレプトミセス・セルビナスの分類は、重要な研究分野です。 放線菌の多様性を分類および理解するのに役立ち、これは新しい抗生物質を探求するために不可欠です .
将来の方向性
作用機序
Target of Action
Cervinomycin A2 is an anti-anaerobic antibiotic that can be isolated from Streptomyces cervicalis . It has a strong inhibitory effect on several anaerobic bacteria, including Clostridium perfringens , Gastrococcus prophylacticus , and Bacteroides fragilis . These bacteria are the primary targets of Cervinomycin A2.
Mode of Action
It is known that the compound strongly inhibits the growth of its target organisms . It is suggested that Cervinomycin A2 interacts with phospholipids in the cytoplasmic membrane of the bacteria, interfering with the membrane transport system .
Biochemical Pathways
It is known that the compound inhibits the incorporation of labeled precursors of cell wall peptidoglycan, rna, dna, and protein into both whole cell and acid-insoluble macromolecular fractions . This suggests that Cervinomycin A2 may disrupt multiple biochemical pathways essential for the growth and survival of the target bacteria.
Result of Action
The result of Cervinomycin A2’s action is the inhibition of growth and survival of its target bacteria. It achieves this by disrupting multiple biochemical pathways and interfering with the membrane transport system . This leads to the leakage of UV260-absorbing materials, amino acids, and potassium ions from the bacterial cells .
Action Environment
The action of Cervinomycin A2 can be influenced by various environmental factors. For instance, the compound is produced by Streptomyces cervicalis, a soil-dwelling bacterium . Therefore, the presence and concentration of Cervinomycin A2 in the environment may depend on the abundance and activity of this bacterium Additionally, the efficacy and stability of Cervinomycin A2 could potentially be affected by factors such as pH, temperature, and the presence of other microorganisms.
生化学分析
Biochemical Properties
Cervinomycin A2 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the growth of anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis . The interaction of cervinomycin A2 with these bacteria involves binding to their cellular components, disrupting essential metabolic processes, and ultimately leading to cell death.
Cellular Effects
Cervinomycin A2 exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In eukaryotic cells, cervinomycin A2 has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression . Additionally, cervinomycin A2 affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and nutrient utilization .
Molecular Mechanism
The molecular mechanism of action of cervinomycin A2 involves several key interactions at the molecular level. Cervinomycin A2 binds to specific biomolecules, including enzymes and proteins, inhibiting their activity and disrupting essential cellular processes . One of the primary targets of cervinomycin A2 is the bacterial cell wall synthesis machinery, where it inhibits the enzymes responsible for peptidoglycan production . Additionally, cervinomycin A2 can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cervinomycin A2 have been observed to change over time. Cervinomycin A2 is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that cervinomycin A2 can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged alterations in cellular metabolism . These temporal effects are important for understanding the potential therapeutic applications and limitations of cervinomycin A2.
Dosage Effects in Animal Models
The effects of cervinomycin A2 vary with different dosages in animal models. At low doses, cervinomycin A2 effectively inhibits bacterial growth without causing significant toxicity . At higher doses, cervinomycin A2 can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without inducing adverse effects . These findings highlight the importance of careful dosage optimization in the development of cervinomycin A2 as a therapeutic agent.
Metabolic Pathways
Cervinomycin A2 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, such as transpeptidases and carboxypeptidases . Additionally, cervinomycin A2 can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . These interactions are critical for understanding the biochemical basis of cervinomycin A2’s antimicrobial activity.
Transport and Distribution
Within cells and tissues, cervinomycin A2 is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the uptake and localization of cervinomycin A2 to its target sites, where it can exert its antimicrobial effects. Cervinomycin A2 has been observed to accumulate in bacterial cells, leading to high local concentrations that enhance its inhibitory activity . Understanding the transport and distribution mechanisms of cervinomycin A2 is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of cervinomycin A2 plays a significant role in its activity and function. Cervinomycin A2 is primarily localized to the bacterial cell wall, where it interacts with enzymes involved in peptidoglycan synthesis . In eukaryotic cells, cervinomycin A2 can localize to various cellular compartments, including the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct cervinomycin A2 to specific subcellular locations, enhancing its efficacy and specificity .
特性
IUPAC Name |
3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRBJIJTSDUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921089 | |
| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82658-22-8, 113518-96-0 | |
| Record name | Cervinomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cervinomycin A2 and where is it found?
A1: Cervinomycin A2 is a polycyclic xanthone antibiotic originally isolated from a mutant strain of the bacterium Amycolata autotrophica. [] It was later also discovered as a product of the soil bacterium Streptomyces CPCC 204980. []
Q2: What is the structure of cervinomycin A2 and how has it been characterized?
A2: Cervinomycin A2 is structurally similar to cervinomycin A1, differing only by the absence of a methyl group at the 18-O position. [] Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ] Researchers often employ advanced NMR techniques like HMBC and ADEQUATE experiments, along with computational methods like Density Functional Theory (DFT), to understand the complex structure and long-range couplings within the molecule. [, ]
Q3: How does the structure of cervinomycin A2 relate to its biological activity?
A4: While the provided research doesn't extensively explore structure-activity relationships for cervinomycin A2 specifically, it does highlight the significance of its dihydro-D ring in the polycyclic core structure. [] Congeners with this structural feature (cervinomycins B1-4) also exhibit cytotoxicity and antibacterial activity. [] This suggests that the dihydro-D ring plays a crucial role in the biological activity of these compounds. Further research is needed to pinpoint the precise structural elements responsible for their potency and selectivity.
Q4: Are there any computer-assisted tools that can be used to study cervinomycin A2?
A5: Yes, researchers have utilized the computer-assisted structure elucidation program, Structure Elucidator®, to analyze cervinomycin A2. [] By incorporating data from advanced NMR techniques like LR-HSQMBC, which provides information on long-range heteronuclear couplings, the program assists in understanding the complex structure of the molecule. [] This highlights the important role of computational tools in natural product research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



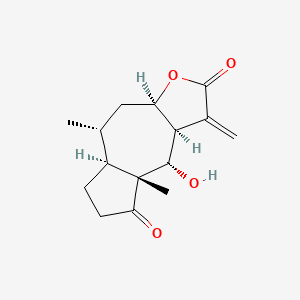
![N,N-diethyl-2-[2-[2-(5-nitrofuran-2-yl)ethenyl]quinolin-8-yl]oxyethanamine](/img/structure/B1213039.png)



